N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide, also known as DPPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPY is a pyrimidine-based compound that has a phenylpropanamide group attached to it. This compound has a unique structure that makes it a valuable tool in scientific research.
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. In one study, a 2D coordination polymer (CP) was synthesized using a central Co ion and the 3-(pyrimidin-5-yl)benzoato (L) ligand under solvothermal conditions . The ligand L contains benzoate and pyrimidine functional groups, which are efficient for this purpose .
Antiviral Research
The compound has potential applications in antiviral research. Nucleoside analogues, which can inhibit viral DNA or RNA replication, have been used as potent antiviral therapeutics . A study probed the effects of pyrimidine functional group switches on acyclic fleximer analogues for antiviral activity . These fleximers have demonstrated the ability to overcome point mutations within the binding site of biologically significant enzymes .
Medicinal Chemistry
In medicinal chemistry, altering different components of the nucleoside, such as the nucleobase, sugar moiety, and phosphate group, can develop novel analogues for use in various therapeutics . The compound “N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide” could potentially be used in the development of these novel analogues .
Synthesis Methods
The compound can be synthesized via specific reactions. For instance, one method involves the reaction of 4-methoxy-5-(tributylstannyl)pyrimidin-2-amine (for series 1) or 2,4-dimethoxy-5-(tributylstannyl)pyrimidine (for series 2), Pd(PPh3)4, CuI, CsF, in anhydrous dimethylformamide (DMF) at 65 °C for 3 hours .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGJUHUFMVJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)CCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide |
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